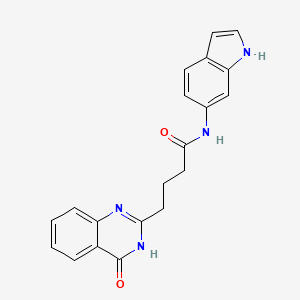![molecular formula C18H15N5O2 B10863444 (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863444.png)
(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-HYDROXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzimidazole ring, a hydroxyaniline group, and a pyrazolone moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-HYDROXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Pyrazolone Moiety: This step may involve the reaction of a hydrazine derivative with an appropriate β-keto ester.
Coupling Reactions: The final step could involve the coupling of the benzimidazole and pyrazolone intermediates with a hydroxyaniline derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyaniline group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions might target the imine or azo functionalities, converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzimidazole or pyrazolone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the benzimidazole and pyrazolone rings often contributes to these biological activities.
Medicine
In medicine, such compounds might be explored for their therapeutic potential. They could act as lead compounds in drug discovery programs aimed at treating various diseases.
Industry
Industrially, these compounds can be used in the development of new materials, such as dyes, pigments, and polymers, due to their stable and colorful nature.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-HYDROXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles.
Pyrazolone Derivatives: Compounds such as antipyrine or aminopyrine.
Hydroxyaniline Derivatives: Compounds like p-aminophenol or its derivatives.
Uniqueness
What sets 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-HYDROXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-[(4-hydroxyphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15N5O2/c1-11-14(10-19-12-6-8-13(24)9-7-12)17(25)23(22-11)18-20-15-4-2-3-5-16(15)21-18/h2-10,22,24H,1H3,(H,20,21) |
InChI Key |
QDRZTJKSMRLSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C=NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate](/img/structure/B10863364.png)
![5-methyl-N-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10863366.png)
![3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863375.png)
![Ethyl [(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B10863381.png)
![1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10863398.png)
![N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10863406.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10863410.png)
![Methyl 7-(3-fluorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10863411.png)
![(2E)-N-[(3-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10863418.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B10863419.png)
![N-{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B10863425.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10863433.png)
![methyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10863441.png)
